Critical Intermediate in HIV Protease Inhibitor Synthesis
Ethyl 4-amino-3-oxobutanoate is explicitly claimed as a key intermediate for producing 3-amino-2-oxo-1-halogenopropane derivatives, which are subsequently converted to optically active 3-substituted-3-amino-1,2-epoxypropane derivatives—essential precursors for multiple FDA-approved HIV protease inhibitors including Ro31-8959 (Saquinavir), SC-52151, VX478, and AG1343 [1][2]. The ethyl ester moiety is specifically selected for its balanced reactivity profile in this pathway. Alternative esters (methyl, tert-butyl) or the corresponding chloro analog (ethyl 4-chloro-3-oxobutanoate) are not disclosed as direct substitutes in this validated industrial route.
| Evidence Dimension | Validated synthetic pathway inclusion |
|---|---|
| Target Compound Data | Ethyl 4-amino-3-oxobutanoate ester; disclosed as intermediate in industrial HIV protease inhibitor synthesis |
| Comparator Or Baseline | Methyl 4-amino-3-oxobutanoate / tert-butyl 4-amino-3-oxobutanoate / ethyl 4-chloro-3-oxobutanoate |
| Quantified Difference | None disclosed in patent literature; ethyl ester is the selected embodiment |
| Conditions | Multi-step synthesis of chiral epoxypropane derivatives for HIV protease inhibitors |
Why This Matters
Procurement of the ethyl ester, rather than alternative esters, aligns with validated patent literature for producing high-value pharmaceutical intermediates.
- [1] EP1097919A2. Process for producing 4-amino-3-oxo-butanoic acid ester. European Patent Office, 2001. View Source
- [2] Parkes, K. et al. J. Org. Chem., 1994, 59, 3656. (Cited within EP1097919A2). View Source
